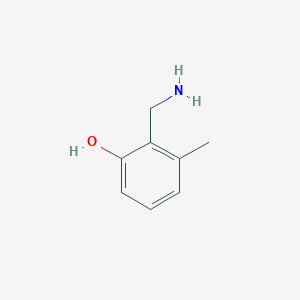

2-(Aminomethyl)-3-methylphenol

Description

Contextualization within Phenol (B47542) and Amine Derivatives Research

Phenols and their derivatives are fundamental scaffolds in a vast array of chemical products, including pharmaceuticals, agrochemicals, and polymers. The inherent reactivity of the phenolic hydroxyl group and the aromatic ring allows for extensive functionalization, making them versatile starting materials in organic synthesis. Similarly, amine derivatives are crucial components in a multitude of biologically active compounds and materials due to the nucleophilic and basic nature of the nitrogen atom.

The study of 2-(Aminomethyl)-3-methylphenol is firmly rooted in the ongoing exploration of phenol and amine derivatives. Research in this area is increasingly focused on the development of efficient synthetic methods for creating complex molecules with specific functionalities. The direct functionalization of simple phenols, such as through ortho-aminomethylation, represents a powerful strategy for building molecular complexity in an atom-economical manner. This approach allows for the introduction of nitrogen-containing substituents onto the phenol ring, a common feature in many biologically active compounds. Therefore, research into compounds like this compound contributes to the broader understanding and application of functionalized aromatic systems.

Significance of the Aminomethyl-Phenol Moiety in Chemical Science

The aminomethyl-phenol moiety is a significant structural motif in chemical science, particularly in the fields of medicinal chemistry and materials science. The combination of a hydroxyl group and an aminomethyl group on an aromatic ring creates a scaffold with diverse chemical properties. The hydroxyl group can act as a hydrogen bond donor and a nucleophile, while the amino group provides a basic center and can also participate in hydrogen bonding.

This dual functionality makes the aminomethyl-phenol scaffold a valuable component in the design of molecules that can interact with biological targets. For instance, ortho-aminomethylation of phenols is a recognized synthetic route to access N-containing scaffolds found in various natural products and active pharmaceutical ingredients. The introduction of an aminomethyl group can enhance the pharmacological properties of a molecule. Furthermore, the reactive nature of both the amino and hydroxyl groups allows for further derivatization, enabling the synthesis of a wide range of compounds for screening in drug discovery programs. In materials science, the aminomethyl-phenol structure can be incorporated into polymers and resins to impart specific properties such as improved thermal stability or adhesion.

Overview of Current Research Trajectories and Gaps for this compound

While the broader class of aminomethyl-phenols is of significant interest, specific research focused exclusively on this compound appears to be limited. Much of the current research trajectory for similar compounds revolves around their synthetic preparation and their potential as intermediates for more complex molecules. Patents related to the synthesis of aminomethyl-phenols suggest an industrial interest in developing efficient and scalable production methods.

A significant portion of ongoing research for the general class of aminophenol derivatives is directed towards their applications in materials science and as precursors for pharmaceuticals. For instance, there is a continuous effort to develop new dyes, polymers, and resins with enhanced properties, for which aminophenol derivatives serve as key building blocks. In medicinal chemistry, the focus remains on synthesizing novel derivatives and evaluating their biological activities, including potential antioxidant, anti-inflammatory, or antimicrobial properties google.com.

A notable gap in the research landscape is the comprehensive evaluation of the biological activity profile of this compound itself. While the aminomethyl-phenol scaffold is known to be present in bioactive molecules, a detailed investigation into the specific properties of this particular isomer is not extensively documented in publicly available literature. Future research could, therefore, be directed towards a thorough screening of its pharmacological and toxicological properties. Furthermore, exploring its utility as a ligand in coordination chemistry or as a monomer in polymerization reactions could unveil new and valuable applications. The development of more efficient and selective synthesis methods for this specific isomer also remains a potential area for further investigation.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H11NO |

| Molecular Weight | 137.18 g/mol |

| CAS Number | 92705-80-1 |

| Canonical SMILES | CC1=C(C(=CC=C1)O)CN |

| InChI Key | LYLCGCZMEWUTSY-UHFFFAOYSA-N |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 46.3 Ų |

| XLogP3 | 1.3 |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-3-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLCGCZMEWUTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathway Elucidation for 2 Aminomethyl 3 Methylphenol

Historical and Contemporary Approaches to Aminomethylation of Phenols

The aminomethylation of phenols, a critical transformation for introducing an aminomethyl group onto a phenolic ring, has a rich history dominated by the Mannich reaction. wikipedia.orgoarjbp.com This classical, three-component condensation involves a phenol (B47542), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.com The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde (B43269), which is then attacked by the electron-rich phenol, usually at the ortho position relative to the hydroxyl group. wikipedia.orgbch.ro Historically, these reactions were often conducted at elevated temperatures, such as the reflux temperature of an alcoholic solvent, and could be limited by substrate scope and the formation of regioisomeric byproducts. researchgate.netresearchgate.net

Contemporary research has focused on overcoming the limitations of the classical Mannich reaction by developing more selective, efficient, and environmentally benign methodologies. A significant advancement has been the advent of transition-metal catalysis. nih.gov Various systems utilizing copper, chromium, and vanadium have been developed for the highly ortho-selective aminomethylation of phenols through cross-dehydrogenative coupling (CDC) pathways. researchgate.netnih.govacs.orgmdpi.com These methods often operate under milder conditions and demonstrate broader functional group tolerance. For instance, Cu(II)-catalyzed reactions can effectively couple free phenols with reagents like potassium aminomethyltrifluoroborates, affording ortho-substituted products in good to excellent yields. acs.orgnih.gov

In parallel, metal-free catalytic systems have emerged as attractive alternatives. An iodine-catalyzed strategy facilitates the ortho-aminomethylation of phenols in aqueous media, representing a significant step towards greener synthesis. nih.govrsc.org Furthermore, Brønsted acid-catalyzed approaches using N,O-acetals have demonstrated high chemo- and ortho-selectivity under mild conditions. nih.gov The development of electrochemical and photochemical methods, which use electricity or light to drive the reaction, is also gaining traction, offering a way to replace chemical oxidants and metal catalysts with more sustainable reagents. nih.gov These modern approaches collectively aim to enhance regioselectivity, improve yields, and align the synthesis of aminomethylated phenols with the principles of green chemistry.

Targeted Synthesis of 2-(Aminomethyl)-3-methylphenol: Classical and Novel Routes

The targeted synthesis of this compound begins with the strategic selection of 3-methylphenol (m-cresol) as the starting material.

Classical Route: The Mannich Reaction The most traditional pathway to synthesize this compound is the Mannich reaction. In this approach, 3-methylphenol is reacted with formaldehyde and an amine, such as ammonia or a protected equivalent. The activating and ortho-para directing nature of the phenolic hydroxyl group guides the electrophilic iminium ion to the positions ortho and para to it. This leads to a mixture of products, primarily this compound and 6-(Aminomethyl)-3-methylphenol. The steric hindrance imposed by the methyl group at the 3-position can influence the ratio of these isomers, potentially favoring substitution at the less hindered 6-position. Separation of the desired 2-substituted isomer from other products can be challenging, often requiring chromatographic techniques.

Novel Routes: Catalytic C-H Functionalization Modern synthetic strategies offer more direct and selective routes. Transition-metal catalyzed C-H activation and functionalization represent a powerful tool for the targeted synthesis.

Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC): A highly selective Cu(II)-catalyzed CDC reaction between 3-methylphenol and an appropriate amine derivative, using an oxidant like di-tert-butyl peroxide (DTBP), can achieve ortho-aminomethylation. nih.govmdpi.com This method avoids the pre-functionalization of the coupling partners and often exhibits high regioselectivity.

Chromium-Catalyzed Aminomethylation: Cr-catalyzed systems have proven effective for the direct ortho-aminomethylation of phenols. acs.org Studies have shown that phenols with meta-substituents, such as 3-methylphenol, exhibit high reactivity in this catalytic system, leading to the desired products in good yields, reported to be in the range of 67–78% for similar substrates. acs.org

Vanadium-Catalyzed Reactions: V-catalyzed protocols have also been developed for the direct ortho-aminomethylation of phenols with aniline derivatives, expanding the toolkit of available catalysts for this transformation. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be evaluated through the lens of green chemistry, which seeks to minimize environmental impact by designing chemical processes that are efficient and generate minimal waste. rsc.org

Atom Economy and Waste Reduction: The classical Mannich reaction has a moderate atom economy, as it generates one molecule of water for each molecule of product formed. oarjbp.com In contrast, modern cross-dehydrogenative coupling (CDC) reactions are designed to be more atom-economical, ideally producing only hydrogen gas or water in small amounts from the oxidant. This shift from stoichiometric reactions to catalytic cycles significantly reduces waste and improves the Process Mass Intensity (PMI), a key metric that quantifies the total mass of materials used to produce a certain mass of product. rsc.org

Catalysis: The move from traditional methods to catalytic approaches is a core tenet of green chemistry. The use of transition metals like copper and chromium, or metal-free catalysts like iodine, allows for reactions to proceed with high efficiency using only small, recoverable amounts of the catalyst, thereby avoiding the large quantities of reagents and associated waste seen in older protocols. acs.orgacs.orgrsc.org

Safer Solvents and Conditions: A significant green advancement is the replacement of volatile and hazardous organic solvents. The development of an iodine-catalyzed aminomethylation that proceeds in water is a prime example of this principle in action. rsc.org Similarly, exploring solvent-free reaction conditions or employing electrochemical methods that use electrons as a "clean" reagent further reduces the environmental footprint of the synthesis. nih.govmdpi.com

The table below provides a conceptual comparison of a classical versus a modern catalytic approach based on green chemistry metrics.

| Green Chemistry Metric | Classical Mannich Reaction | Modern Catalytic (e.g., CDC) Approach |

|---|---|---|

| Principle | Stoichiometric three-component condensation. | Catalytic C-H activation/functionalization. |

| Atom Economy | Moderate (produces H₂O byproduct). | High (ideally produces H₂ or minimal oxidant-derived waste). |

| Catalyst | Typically acid- or base-catalyzed, but often requires stoichiometric amounts. | Uses sub-stoichiometric amounts of a recyclable catalyst (e.g., Cu, Cr, I₂). |

| Solvents | Often uses traditional organic solvents like ethanol (B145695) or benzene (B151609). | Enables use of greener solvents like water or even solvent-free conditions. |

| Energy Input | Frequently requires heating to reflux. | Often proceeds at milder temperatures, reducing energy consumption. |

| Process Mass Intensity (PMI) | Higher due to solvent use and stoichiometric reagents. | Lower due to catalytic nature and reduced solvent volume. |

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of this compound requires careful control over several reaction parameters to maximize yield and regioselectivity. The specific conditions vary significantly between classical and modern catalytic methods.

For modern catalytic approaches, key variables include:

Catalyst and Ligand: The choice of metal (e.g., Cu, Cr, V) and its oxidation state is fundamental. researchgate.netacs.orgacs.org The presence and structure of coordinating ligands can further modulate the catalyst's reactivity and selectivity.

Oxidant: In cross-dehydrogenative coupling reactions, the selection of an appropriate oxidant, such as di-tert-butyl peroxide (DTBP) or tert-butyl hydroperoxide (TBHP), is critical for the catalytic cycle to proceed efficiently. nih.govmdpi.com

Solvent: The polarity and coordinating ability of the solvent can influence catalyst solubility, substrate reactivity, and reaction pathway. While traditional syntheses used solvents like ethanol, newer methods have explored a range of options, including greener alternatives like water. rsc.orgppor.az

Temperature: While classical Mannich reactions often required high temperatures, many modern catalytic systems are designed to operate under milder conditions, which can improve selectivity and prevent degradation of starting materials and products. researchgate.netacs.org

Reactant Stoichiometry: The molar ratio of 3-methylphenol to the amine source and the C1 source (e.g., formaldehyde or its equivalent) must be carefully controlled to prevent the formation of undesired di-substituted or polymeric byproducts.

The following table summarizes representative conditions and yields for various ortho-aminomethylation methods applied to phenols, which serve as a guide for optimizing the synthesis of this compound.

| Method | Catalyst/Reagent | Oxidant | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|---|

| Cu-Catalyzed CDC | Cu(OAc)₂ | DTBP | Toluene | 110 °C | 32-82% | nih.govmdpi.com |

| Cu-Catalyzed Coupling | Cu(OTf)₂ | Air | CH₃CN | Room Temp. | Moderate to Excellent | acs.orgnih.gov |

| Cr-Catalyzed CDC | CrCl₃ | DTBP | 1,2-Dichloroethane | 100 °C | 67-78% (for m-substituted phenols) | acs.org |

| V-Catalyzed CDC | VO(acac)₂ | DTBP | Toluene | 120 °C | Moderate to Good | researchgate.net |

| Iodine-Catalyzed | I₂ / Na₂S₂O₈ | Na₂S₂O₈ | H₂O | 80 °C | 20-98% | nih.govrsc.org |

| Brønsted Acid-Catalyzed | CF₃COOH | N/A | CH₂Cl₂ | Room Temp. | 42-97% | nih.gov |

Stereoselective and Enantioselective Synthesis Strategies for Chiral Derivatives

The parent compound, this compound, is achiral as it lacks a stereocenter. However, the development of stereoselective and enantioselective synthetic strategies is crucial for accessing its chiral derivatives, which may have important applications in medicinal chemistry and materials science. Such strategies focus on introducing a chiral center, typically on the carbon atom bearing the amino group.

One prominent approach is the asymmetric Mannich reaction . By employing chiral organocatalysts, such as (S)-proline or its derivatives, the three-component reaction can be guided to produce a chiral β-amino ketone or aldehyde with high enantioselectivity. wikipedia.org While the classical Mannich reaction with formaldehyde leads to an achiral product, using a different aldehyde (e.g., acetaldehyde) in an asymmetric variant would generate a chiral center. The resulting product could then be further modified to yield the desired chiral aminomethylphenol derivative.

Another powerful strategy involves the enantioselective reduction of a prochiral imine precursor . An imine can be synthesized from the corresponding ketone or aldehyde, which is then reduced to the chiral amine using a chiral catalyst. This is a common and effective method for creating chiral amines. nih.gov For example, a precursor ketone could be reduced using a catalyst system like a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction) or a transition metal complex with a chiral ligand (e.g., Noyori hydrogenation). nih.gov This approach offers high levels of enantiocontrol and is widely used in the synthesis of pharmaceutical intermediates. digitellinc.com

Furthermore, the addition of nucleophiles to imines catalyzed by chiral Lewis acids or Brønsted acids provides another route to enantiomerically enriched amines. For instance, the palladium(II)-catalyzed enantioselective addition of arylboroxines to N,O-acetals of trifluoroacetaldehyde, supported by chiral PyOX ligands, demonstrates the potential of this strategy for constructing complex chiral amines. nih.gov While directly applied to fluorinated compounds, the principle can be adapted for the synthesis of non-fluorinated chiral derivatives of this compound. These advanced methodologies enable the precise construction of single-enantiomer derivatives, which is essential for investigating their specific biological activities or material properties.

Total Synthesis of Complex Molecules Utilizing this compound as a Building Block

While specific total syntheses incorporating this compound as a key intermediate are not extensively documented in the literature, its molecular structure makes it a highly valuable and versatile building block for the synthesis of more complex molecules. The compound possesses three distinct points of functionality: a nucleophilic primary amine, an acidic phenolic hydroxyl group, and an aromatic ring that can undergo further electrophilic substitution.

The ortho-disposition of the aminomethyl and hydroxyl groups makes this compound an ideal precursor for the synthesis of various heterocyclic systems. For example, condensation with aldehydes or ketones can readily form benzoxazine (B1645224) rings, a class of compounds known for their use in the formation of high-performance polymers and as scaffolds in medicinal chemistry. Reaction with phosgene or its equivalents could lead to the formation of benzoxazinones.

Furthermore, the molecule can serve as a bidentate [O, N] ligand for coordinating with transition metals. The resulting metal complexes could find applications in catalysis, for instance, by mimicking the active sites of metalloenzymes or by serving as catalysts for various organic transformations. core.ac.uk The synthesis of non-symmetric dinucleating ligands often employs aminomethylated phenols as a foundational structure. core.ac.uk

The amine and hydroxyl functionalities also allow for sequential or orthogonal protection and derivatization, enabling its incorporation into larger, multi-step synthetic sequences. The primary amine can be acylated, alkylated, or converted into other functional groups, while the hydroxyl group can be etherified or esterified. This functional handle diversity allows synthetic chemists to use this compound as a versatile scaffold to construct a wide array of complex target molecules, including natural product analogues, pharmaceutical agents, and advanced materials.

Advanced Structural Characterization and Spectroscopic Analysis in Research

High-Resolution Spectroscopic Techniques for Elucidating Fine Structural Features of 2-(Aminomethyl)-3-methylphenol and its Derivatives

Advanced spectroscopic methods provide a powerful toolkit for the detailed investigation of this compound and its derivatives at the molecular level.

X-ray Crystallography and Single-Crystal Diffraction Analysis for this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry.

For derivatives of this compound, single-crystal X-ray diffraction studies have revealed key structural features. For example, in Schiff base derivatives, the C=N bond length can indicate the degree of double-bond character. smolecule.com The dihedral angles between the phenol (B47542) ring and other parts of the molecule, such as a Schiff base moiety, provide insight into the degree of conjugation between different parts of the molecule. smolecule.com

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding. In related phenolic compounds, strong O-H···N hydrogen bonds are often observed, which can lead to the formation of one-dimensional chains or more complex layered structures. The unit cell parameters, such as the lengths of the cell edges (a, b, c) and the angle β in monoclinic systems, are also determined from these analyses. mdpi.com

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Indicates the basic crystal symmetry. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Dihedral Angle (Phenol ring to Schiff base) | 33.41° | Suggests moderate conjugation between the aromatic system and the imine group. smolecule.com |

| C=N Bond Length (in a Schiff base derivative) | 1.2741 Å | Indicates partial double-bond character due to resonance. smolecule.com |

| O-H···N Hydrogen Bond Distance | 2.7–3.0 Å | Confirms the presence of strong intermolecular hydrogen bonding. |

Mass Spectrometric Approaches for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound, the molecular ion peak ([M]+) would confirm its molecular weight of 137.18 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. rsc.org Tandem mass spectrometry (MS/MS) experiments involve the selection of a specific ion (often the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule. The fragmentation of phenols often involves characteristic losses, such as the loss of CO (a mass of 28) or a formyl radical (HCO·, a mass of 29). libretexts.org The fragmentation of the aminomethyl side chain would also produce characteristic ions. The "ortho effect," a phenomenon where adjacent functional groups influence fragmentation, can lead to unique fragmentation pathways for this compound compared to its isomers. aip.org

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying the functional groups present in a molecule. For this compound, the IR and Raman spectra would show characteristic bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl group, and C=C stretching vibrations of the aromatic ring. nih.govmdpi.com

The position, shape, and intensity of these bands can provide information about the molecular environment and conformation. For example, hydrogen bonding involving the OH and NH2 groups would lead to a broadening and shifting of their respective stretching bands to lower frequencies. Detailed analysis of the spectra, often aided by computational calculations, can help in assigning the fundamental vibrational modes. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Phenolic O-H | Stretching | ~3400-3200 (broad) | Broadening indicates hydrogen bonding. |

| Amine N-H | Stretching | ~3400-3300 | Typically two bands for a primary amine. |

| Aromatic C-H | Stretching | ~3100-3000 | Characteristic of sp² C-H bonds. |

| Aliphatic C-H | Stretching | ~3000-2850 | From the methyl and aminomethyl groups. |

| Aromatic C=C | Stretching | ~1600-1450 | Multiple bands are expected. |

Chiroptical Spectroscopic Methods for Enantiomeric Purity Assessment

Since this compound itself is not chiral, chiroptical methods are not directly applicable. However, if a chiral center is introduced into the molecule, for example by substitution on the aminomethyl group, then chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for assessing the enantiomeric purity of the resulting derivative. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, and are highly sensitive to the stereochemistry of the molecule. In the synthesis of chiral derivatives, these methods are crucial for determining the enantiomeric excess (ee) of the product. google.com

Advanced Analytical Techniques for Purity and Quantitative Determination in Research Contexts

Ensuring the purity of a research compound is critical for obtaining reliable and reproducible results. Several advanced analytical techniques are employed for the purity and quantitative determination of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. ambeed.comeuropa.eu For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing its purity. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative analysis. Peak purity can be assessed using a photodiode array (PDA) detector, which can acquire spectra across the peak to check for the presence of co-eluting impurities. europa.eu

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis. policija.si For a polar compound like this compound, derivatization to a less polar silyl (B83357) derivative may be necessary to improve its chromatographic properties. researchgate.net GC-MS provides both retention time data for identification and mass spectral data for confirmation and quantitation.

Theoretical and Computational Studies on 2 Aminomethyl 3 Methylphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(Aminomethyl)-3-methylphenol. researchgate.netresearchgate.net These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For aminophenol derivatives, the position of the amino and methyl groups on the phenol (B47542) ring significantly influences these electronic properties. researchgate.net For instance, studies on aminophenol isomers have shown that the relative positions of the functional groups can alter the HOMO and LUMO energies, thereby affecting their reactivity and stability. researchgate.net Calculations of ionization potential (IP) and bond dissociation energies (BDE) further quantify the stability of the molecule and its radical forms. researchgate.net

Table 1: Calculated Electronic Properties of a Related Aminophenol Isomer

| Property | Value (kcal/mol) |

|---|---|

| Ionization Potential (IP) | Varies by isomer |

| Bond Dissociation Energy (BDE) | ~385 |

Note: This data is for a related aminophenol isomer and serves as an illustrative example of the types of parameters calculated. Actual values for this compound would require specific calculations.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the aminomethyl side chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and to map the potential energy surface, or energy landscape, that governs the transitions between them. acs.org

Computational methods, such as systematic or stochastic searches, are employed to generate a wide range of possible conformations. acs.org The energy of each conformation is then calculated using quantum mechanics or molecular mechanics methods to identify the low-energy, and therefore more populated, conformations. acs.org Understanding the conformational preferences is crucial as the three-dimensional structure of a molecule dictates its interaction with other molecules, including biological targets.

The energy landscape provides a comprehensive view of all possible conformations and the energy barriers separating them. theses.cz The global energy minimum represents the most stable conformation of the isolated molecule. The bioactive conformation, which is the conformation the molecule adopts when it binds to a biological target, may not necessarily be the global minimum energy structure. acs.org Therefore, identifying a diverse set of low-energy conformers is essential for applications like pharmacophore modeling and virtual screening. acs.org

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment, such as solvent molecules or a biological receptor. dovepress.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of molecular motion and interactions over time. dovepress.com

MD simulations can be used to study various aspects of intermolecular interactions, including:

Hydrogen Bonding: The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds, which are crucial in many chemical and biological processes. MD simulations can reveal the patterns and dynamics of these hydrogen bonds.

π-π Stacking: The phenol ring can participate in π-π stacking interactions with other aromatic systems.

By simulating the molecule in a solvent, typically water, MD can provide insights into its solvation and the structure of the surrounding solvent molecules. Furthermore, MD simulations are invaluable in studying the binding of this compound to proteins, helping to understand the specific interactions that stabilize the complex. dovepress.com Analysis of parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radial Distribution Function (RDF) from MD trajectories provides quantitative information about the stability and dynamics of these interactions. dovepress.com

Computational Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical predictions can assist in the assignment of experimental NMR spectra.

Vibrational Spectroscopy (FTIR and Raman): The vibrational frequencies and intensities of the molecule can be calculated using DFT. nih.gov These calculated spectra can be compared with experimental Fourier-Transform Infrared (FTIR) and Raman spectra to identify and assign the characteristic vibrational modes of the molecule. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, providing information about the electronic transitions and the wavelengths at which the molecule absorbs light. nih.gov This is directly related to the HOMO-LUMO energy gap.

Table 2: Computationally Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Predicted Parameter |

|---|---|

| ¹³C NMR | Chemical Shifts (ppm) |

| ¹H NMR | Chemical Shifts (ppm) |

| FTIR | Vibrational Frequencies (cm⁻¹) |

| UV-Vis | λmax (nm) |

Note: The table illustrates the types of data that can be generated. Specific values would require dedicated calculations for this compound.

Density Functional Theory (DFT) Applications in Understanding Bonding and Stability

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecules like this compound due to its balance of accuracy and computational cost. researchgate.netmdpi.com DFT is used to investigate the fundamental aspects of chemical bonding and molecular stability.

By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from X-ray crystallography if available. rsc.org This provides a detailed picture of the three-dimensional structure of the molecule.

DFT is also extensively used to study the stability of different isomers and conformers by comparing their total electronic energies. researchgate.net The relative stability of different aminophenol isomers, for example, has been rationalized using DFT calculations. researchgate.net Furthermore, DFT calculations are crucial for understanding the stability of the molecule in different chemical environments and during chemical reactions. For instance, the theory can be applied to study the stability of co-crystals and the interactions between a drug molecule and excipients in a pharmaceutical formulation. mdpi.com The use of dispersion corrections in DFT methods has improved the accuracy of describing non-covalent interactions, which are vital for understanding the stability of molecular complexes. acs.org

Chemical Reactivity and Derivatization Strategies of 2 Aminomethyl 3 Methylphenol

Reaction Pathways and Mechanistic Investigations of 2-(Aminomethyl)-3-methylphenol

The chemical behavior of this compound is dictated by the interplay of its functional groups. While specific mechanistic studies on this particular compound are limited, its reactivity can be inferred from studies on analogous aminomethylphenols. The primary reaction pathways involve the aminomethyl and hydroxyl functionalities.

The aminomethyl group can undergo reactions typical of primary amines, while the phenolic hydroxyl group can participate in reactions characteristic of phenols. smolecule.com The close proximity of these groups can also lead to intramolecular interactions and cyclization reactions. researchgate.net Computational studies on similar aminomethylphenol derivatives indicate that intramolecular hydrogen bonding between the phenolic -OH and the amine nitrogen can occur, potentially influencing the compound's conformation and reactivity.

General reaction pathways for related aminomethylphenols include:

Oxidation: The phenolic ring is susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric materials.

Reduction: While the aromatic ring is generally stable to reduction, the functional groups can be modified under specific reducing conditions.

Substitution Reactions: Both the amino and hydroxyl groups can undergo substitution reactions, allowing for a wide range of derivatizations.

Mechanistic investigations into the Mannich reaction of phenols, which is a key step in the synthesis of aminomethylphenols, have shown the formation of an initial o-hydroxybenzylamine that can further react. researchgate.net The reaction mechanism for the formation of aminoalkyl phenols from aldehydes and amines involves the initial formation of an imine intermediate, followed by the nucleophilic addition of the phenol (B47542). nih.gov

Synthesis of Novel Derivatives and Analogs of this compound

The presence of reactive amino and hydroxyl groups allows for extensive derivatization of this compound.

The primary amino group in this compound is readily susceptible to N-alkylation and N-acylation reactions.

N-Alkylation: N-alkylation of aminophenols can be achieved through various methods, including reaction with alkyl halides. However, achieving selective N-alkylation without concurrent O-alkylation can be challenging and may require protective group strategies. A common approach involves the reductive amination of an aldehyde in the presence of the aminophenol. nih.gov

N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, studies on the acetylation of 2-aminophenol (B121084) derivatives by arylamine N-acetyltransferase (NAT) have shown that compounds like 2-amino-4-methylphenol (B1222752) are good substrates. nih.govasm.org This suggests that this compound would likely undergo efficient N-acetylation under appropriate enzymatic or chemical conditions. The formation of amides is a common strategy in the synthesis of biologically active molecules. acs.org

A study on the N-acylation of 2-amino-3-acylthiophenes highlights that while N-alkylation can be difficult, N-acylation can proceed under milder conditions. nih.gov

Table 1: Examples of N-Acylation of Related Aminophenol Derivatives

| Starting Material | Acylating Agent | Product | Reference |

|---|---|---|---|

| 2-Amino-4-methylphenol | Acetyl-CoA (enzymatic) | 2-Acetamido-4-methylphenol | nih.gov |

| 2-Aminophenol derivatives | Various | N-acylated aminophenols | nih.govasm.org |

The phenolic hydroxyl group of this compound can be converted into ethers and esters through O-alkylation and O-esterification, respectively.

O-Alkylation: The synthesis of O-alkylated derivatives of aminophenols generally requires the protection of the more nucleophilic amino group to ensure selectivity. justia.com One common method involves the initial formation of a Schiff base to protect the amine, followed by alkylation of the phenolic hydroxyl group and subsequent hydrolysis of the imine to restore the amino function.

O-Esterification: The phenolic hydroxyl group can be esterified using acyl chlorides or carboxylic anhydrides. Similar to O-alkylation, selective O-esterification may necessitate the protection of the amino group. The resulting esters can be useful as prodrugs or as intermediates in further synthetic transformations. The aminolysis of 2-hydroxy esters has been studied, indicating the reactivity of ester groups in proximity to hydroxyl functions. researchgate.net

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl (-OH), aminomethyl (-CH₂NH₂), and methyl (-CH₃) groups. All three of these groups are generally considered ortho, para-directing activators.

The regiochemical outcome of electrophilic substitution will be determined by the combined directing effects of these three groups. The hydroxyl group is a powerful activating and ortho, para-directing group. The methyl group is also an ortho, para-director, while the aminomethyl group is activating and ortho, para-directing. Given the positions of the existing substituents (hydroxyl at C1, aminomethyl at C2, and methyl at C3), the potential sites for electrophilic attack are C4, C5, and C6.

Position 4: Para to the hydroxyl group and meta to the methyl group.

Position 5: Meta to the hydroxyl and aminomethyl groups, and para to the methyl group.

Position 6: Ortho to the hydroxyl group.

The powerful ortho, para-directing effect of the hydroxyl group is likely to dominate, favoring substitution at positions 4 and 6. Steric hindrance from the adjacent aminomethyl and methyl groups might influence the ratio of substitution at these positions.

Studies on the nitration of 3-methylphenol (m-cresol) show that nitration preferentially occurs at the positions ortho and para to the hydroxyl group. scirp.org For 3-methylphenol, this leads mainly to 3-methyl-4-nitrophenol (B363926) and 3-methyl-2-nitrophenol, with the para-product often being major due to steric hindrance at the ortho positions. scirp.org By analogy, electrophilic substitution on this compound is expected to be highly regioselective. dergipark.org.trresearchgate.netsemanticscholar.org Theoretical studies on the electrophilic substitution of substituted phenols can provide further insights into the expected regioselectivity. researchgate.nettaylorandfrancis.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|

| NO₂⁺ (Nitration) | 2-(Aminomethyl)-3-methyl-4-nitrophenol and/or 2-(Aminomethyl)-3-methyl-6-nitrophenol | The hydroxyl group is a strong ortho, para-director. |

| SO₃ (Sulfonation) | 2-(Aminomethyl)-3-methyl-4-sulfonic acid and/or 2-(Aminomethyl)-3-methyl-6-sulfonic acid | The hydroxyl group directs the incoming electrophile. |

| Br⁺ (Bromination) | 2-(Aminomethyl)-4-bromo-3-methylphenol and/or 2-(Aminomethyl)-6-bromo-3-methylphenol | Strong directing effect of the hydroxyl group. |

The primary amino group of this compound can readily condense with aldehydes and ketones to form Schiff bases (imines). ijfmr.com This reaction is a versatile method for introducing a wide variety of substituents into the molecule. The formation of a Schiff base involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. nih.gov

The synthesis of Schiff bases from aminomethylphenols and various aldehydes is a well-established process. chemijournal.comitmedicalteam.pl These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). itmedicalteam.pl The resulting Schiff bases can be isolated as stable crystalline solids. itmedicalteam.pl The formation of the imine bond (C=N) can be confirmed by spectroscopic methods such as IR and NMR spectroscopy. nih.gov Schiff bases derived from aminomethylphenols are also important intermediates in the synthesis of other heterocyclic systems, such as benzoxazines. chemijournal.com

A study on the synthesis of Schiff bases from salicylaldehyde (B1680747) and ethylenediamine (B42938) demonstrates a typical procedure where the reactants are refluxed in ethyl acetate to yield the corresponding imine. itmedicalteam.pl Similarly, this compound is expected to react with a range of aldehydes to produce a library of Schiff base derivatives. nih.govscispace.comajgreenchem.com

Cyclization and Ring-Closure Reactions Involving this compound (e.g., Benzoxazine (B1645224) formation)

The ortho-disposition of the aminomethyl and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of heterocyclic compounds through cyclization reactions. A prominent example is the formation of benzoxazines.

Benzoxazines are a class of heterocyclic compounds that are typically synthesized through the Mannich-type condensation of a phenol, a primary amine, and formaldehyde (B43269). mdpi.com Alternatively, 2-(aminomethyl)phenol (B125469) derivatives can react with aldehydes to form 3,4-dihydro-1,3-benzoxazines. chemijournal.comresearchgate.netnih.govresearchgate.net

The reaction of this compound with an aldehyde would lead to the formation of a 3,8-dimethyl-3,4-dihydro-2H-1,3-benzoxazine derivative. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization with the phenolic hydroxyl group. chemijournal.com

A study describes the synthesis of 2,3-disubstituted-1,3-benzoxazines by the reaction of 2-(N-substituted aminomethyl)phenols with aromatic aldehydes in the presence of a catalyst like TMSCl. mdpi.com This methodology could be applied to this compound to generate a variety of 2-substituted benzoxazine derivatives.

Furthermore, 2-(aminomethyl)phenols can be obtained by the hydrolytic ring-opening of existing benzoxazine monomers, highlighting the reversible nature of this cyclization under certain conditions. researchgate.netnih.govresearchgate.net

Heterocyclic Synthesis Utilizing this compound as a Precursor

The unique structural arrangement of this compound, featuring a nucleophilic aminomethyl group and a hydroxyl group positioned ortho to each other on a substituted benzene ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds. This bifunctional nature allows for cyclization reactions with suitable reagents to form fused heterocyclic systems, most notably benzoxazines and related structures.

The primary mode of reactivity involves the condensation of the amino and hydroxyl functionalities with aldehydes or their equivalents to construct the heterocyclic ring. This process, often a variation of the Mannich reaction, leverages the nucleophilicity of both the nitrogen and oxygen atoms.

Synthesis of 1,3-Benzoxazines

A significant application of 2-(aminomethyl)phenol derivatives is in the synthesis of 3,4-dihydro-2H-1,3-benzoxazines. nih.gov These compounds are typically formed through the reaction of the 2-(aminomethyl)phenol scaffold with an aldehyde. The reaction proceeds via an aza-acetalization mechanism, where the amine and the hydroxyl group react with the carbonyl carbon of the aldehyde to form the six-membered oxazine (B8389632) ring.

The general synthetic strategy involves the condensation of a 2-(N-substituted aminomethyl)phenol with an aromatic aldehyde. nih.gov While research directly utilizing this compound is specific, the reactivity can be understood from closely related analogues like 2-((4-Methylphenylamino)methyl)-6-methylphenol. nih.gov The synthesis is often carried out in a suitable solvent like a chloroform/cyclohexane mixture and may be facilitated by a catalyst such as chlorotrimethylsilane (B32843) (TMSCl). nih.gov

A stepwise approach is also documented, where a salicylaldehyde derivative is first reacted with a primary amine to form an imine, which is subsequently reduced to the corresponding 2-(aminomethyl)phenol derivative. This intermediate is then cyclized by reacting it with an aldehyde to yield the 1,3-benzoxazine. chemijournal.com This method allows for the introduction of different substituents on the heterocyclic ring.

The table below summarizes representative examples of 1,3-benzoxazine synthesis based on the reactions of analogous 2-(aminomethyl)phenol precursors.

Table 1: Synthesis of 1,3-Benzoxazine Derivatives

| 2-(Aminomethyl)phenol Precursor | Aldehyde Reagent | Resulting Heterocycle | Yield (%) | Reference |

| 2-((4-Methylphenylamino)methyl)phenol | Fluorobenzaldehyde | 2-(4-Fluorophenyl)-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine | Not Specified | nih.gov |

| 2-(Aminomethyl)phenol derivative | Benzaldehyde (B42025) | 2-Phenyl-3,4-dihydro-2H-1,3-benzoxazine derivative | 51-75 (over 3 steps) | chemijournal.com |

| 2-((Phenylamino)methyl)phenol | Paraformaldehyde | 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine | Not Specified | conicet.gov.arresearchgate.net |

| 2-((Phenylamino)methyl)phenol | Benzaldehyde | 2,3-Diphenyl-3,4-dihydro-2H-1,3-benzoxazine | Not Specified | conicet.gov.arresearchgate.net |

Potential for Benzoxazepine Synthesis

The fundamental reactivity of 2-(aminomethyl)phenols also extends to the synthesis of seven-membered heterocyclic rings like benzoxazepines. These structures are of significant interest in medicinal chemistry. researchgate.netnih.gov The synthesis of benzo[f] Current time information in Bangalore, IN.dntb.gov.uaoxazepin-3(2H)-ones has been achieved starting from similar aminomethylphenol intermediates. For example, the reaction of 2-(((1H-Benzo[d]imidazol-2-yl)amino)methyl)-5-methylphenol involves chloroacetylation and subsequent intramolecular cyclization to form the oxazepine ring. niscpr.res.in This suggests that this compound could similarly be a viable precursor for novel benzoxazepine derivatives through reaction with appropriate bifunctional reagents like chloroacetyl chloride. niscpr.res.in

Coordination Chemistry and Metal Complexation Research

Ligand Properties of 2-(Aminomethyl)-3-methylphenol in Metal Coordination

This compound acts as a versatile ligand in coordination chemistry. Its structure, featuring both an aminomethyl group and a phenolic hydroxyl group, allows it to bind to metal ions in various ways. The presence of both a "hard" oxygen donor from the phenol (B47542) group and a "soft" nitrogen donor from the amine group enables it to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net

This compound can function as a bidentate ligand, coordinating to a metal center through the nitrogen of the aminomethyl group and the oxygen of the deprotonated phenol. This dual-point attachment forms a stable five-membered chelate ring, a common feature in coordination chemistry that enhances complex stability. The methyl group on the phenolic ring can also influence the steric and electronic properties of the resulting metal complexes. acs.org

Furthermore, derivatives of aminophenols can act as tridentate or even polydentate ligands, especially when incorporated into larger molecular frameworks. For instance, Schiff bases derived from aminophenols can offer additional coordination sites, leading to the formation of more intricate and stable metal complexes. iajps.comresearchgate.net The flexibility in coordination modes makes this compound and its derivatives valuable components in the design of new metal-organic frameworks and functional materials.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. google.com The choice of solvent and reaction conditions, such as temperature and pH, can significantly influence the stoichiometry and structure of the resulting complex. For instance, in some cases, the reaction is carried out under reflux to ensure the completion of the complexation process. iajps.com

Once synthesized, these metal complexes are subjected to a variety of characterization techniques to determine their structure and properties. Elemental analysis is a fundamental method used to confirm the metal-to-ligand ratio in the complex. iajps.comresearchgate.net Spectroscopic techniques are also crucial for characterization.

Key characterization techniques include:

Infrared (IR) Spectroscopy : This technique helps to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups upon complexation. nih.govmdpi.com

UV-Visible Spectroscopy : This method provides information about the electronic transitions within the complex, which can help to deduce the coordination geometry around the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. researchgate.net

Mass Spectrometry : This technique is used to determine the molecular weight of the complex and can provide insights into its fragmentation patterns. arabjchem.orgrsc.org

Through these methods, researchers can gain a comprehensive understanding of the synthesized metal complexes, which is essential for exploring their potential applications.

Structure-Property Relationships in this compound Metal Complexes

The coordination geometry of the metal ion, which can range from tetrahedral to square planar to octahedral, is a primary determinant of the complex's magnetic and electronic properties. researchgate.netresearchgate.net The nature of the metal ion itself also plays a critical role. For example, complexes with transition metals like copper(II) or iron(III) often exhibit interesting magnetic and redox properties due to their partially filled d-orbitals. acs.orgacs.org

The substituents on the phenolate (B1203915) ring can also modulate the properties of the complex. The methyl group in this compound, for instance, can influence the solubility and steric hindrance of the complex, which in turn can affect its reactivity and catalytic activity. acs.org By systematically modifying the ligand structure, researchers can fine-tune the properties of the resulting metal complexes for specific applications. For example, introducing electron-withdrawing or electron-donating groups to the phenol ring can alter the electron density at the metal center, thereby influencing its catalytic performance. acs.org

The table below summarizes the relationship between structural features and properties in these types of complexes.

| Structural Feature | Influence on Properties |

| Coordination Geometry | Affects magnetic properties, electronic spectra, and reactivity. |

| Metal Ion | Determines redox potential, magnetic behavior, and catalytic activity. |

| Ligand Substituents | Modulates solubility, steric hindrance, and electronic properties of the metal center. |

| Bridging Ligands | Can lead to the formation of polynuclear complexes with unique magnetic and catalytic properties. |

Understanding these structure-property relationships is crucial for the rational design of new metal complexes with desired functionalities.

Spectroscopic and Magnetic Studies of Metal-2-(Aminomethyl)-3-methylphenol Complexes

Spectroscopic and magnetic studies are indispensable tools for elucidating the electronic structure and magnetic behavior of metal complexes derived from this compound. These studies provide valuable insights into the nature of the metal-ligand bonding and the interactions between metal centers in polynuclear complexes.

Spectroscopic Studies:

Electronic Spectroscopy (UV-Vis): The electronic spectra of these complexes often display d-d transitions and charge-transfer bands. The energies of these transitions are sensitive to the coordination environment of the metal ion and can be used to determine the geometry of the complex. acs.org For instance, the position and intensity of the d-d bands can help distinguish between tetrahedral, square planar, and octahedral geometries. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to probe the vibrational modes of the complex. Shifts in the characteristic vibrational frequencies of the ligand upon coordination, such as the N-H and O-H stretching frequencies, can confirm the involvement of these groups in bonding to the metal ion. nih.govmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those containing Cu(II) or Mn(II), EPR spectroscopy provides information about the electronic environment of the unpaired electrons. The g-values and hyperfine coupling constants obtained from EPR spectra can reveal details about the coordination geometry and the nature of the metal-ligand bonds. researchgate.net

Magnetic Studies:

Magnetic susceptibility measurements are used to determine the magnetic moments of the complexes, which can indicate the number of unpaired electrons and the spin state of the metal ion. nih.gov In polynuclear complexes, where multiple metal ions are present, magnetic studies can reveal the nature and strength of the magnetic interactions between the metal centers. These interactions can be either ferromagnetic (leading to an alignment of spins) or antiferromagnetic (leading to a cancellation of spins). acs.orgrsc.orgrsc.org The temperature dependence of the magnetic susceptibility can be analyzed using appropriate models, such as the Bleaney-Bowers equation for dinuclear complexes, to quantify the magnetic exchange coupling constant (J). acs.org

The following table summarizes the key information obtained from different spectroscopic and magnetic techniques.

| Technique | Information Obtained |

| UV-Vis Spectroscopy | Electronic transitions, coordination geometry |

| IR Spectroscopy | Vibrational modes, coordination sites |

| EPR Spectroscopy | Electronic environment of unpaired electrons, coordination geometry |

| Magnetic Susceptibility | Magnetic moment, spin state, magnetic interactions between metal centers |

These studies are crucial for understanding the fundamental properties of these complexes and for designing new materials with specific magnetic or electronic characteristics.

Applications of this compound Metal Complexes in Catalysis (non-biological)

Metal complexes derived from this compound and related ligands have shown significant promise as catalysts in a variety of non-biological organic transformations. The versatility of the ligand framework allows for the fine-tuning of the catalyst's steric and electronic properties, which can lead to high efficiency and selectivity in catalytic reactions.

One area where these complexes have been explored is in oxidation catalysis. For example, iron complexes with aminophenol-based ligands have been investigated as catalysts for the oxidation of alcohols and the cleavage of C-C bonds. derpharmachemica.com The redox-active nature of the ligand can play a crucial role in these catalytic cycles, acting as an electron reservoir to facilitate the transformation.

Another important application is in polymerization reactions. Transition metal complexes with bis(phenolate) ligands have been developed as catalysts for the polymerization of alkenes, such as ethylene (B1197577) and propylene. google.com The design of the ligand can influence the molecular weight and crystallinity of the resulting polymer.

Furthermore, these complexes have been employed as catalysts for a range of other organic reactions, including:

C-H amination: Iron and palladium complexes have been used to catalyze the amination of unactivated C-H bonds. derpharmachemica.com

Aldehyde to amide transformations: Ruthenium complexes have demonstrated high efficiency in the catalytic conversion of aldehydes to amides. aablocks.com

Hydrolysis of phosphate (B84403) esters: Dinuclear metal complexes can act as functional models for metallohydrolases, catalyzing the hydrolysis of phosphate esters. nih.gov

The catalytic activity of these complexes is often attributed to the ability of the metal center to activate substrates and facilitate bond-forming or bond-breaking processes. The ligand plays a crucial role in stabilizing the metal center in different oxidation states and in controlling the access of substrates to the active site.

Supramolecular Assembly and Self-Organization Involving Metal-Ligand Interactions

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Metal-ligand interactions are a powerful tool for driving the self-assembly of complex supramolecular architectures. This compound and its derivatives can participate in these processes, leading to the formation of well-defined and functional supramolecular structures.

The coordination of this compound to a metal ion can be considered the primary step in the formation of a larger assembly. The resulting metal complex can then interact with other molecules or complexes through a variety of non-covalent forces, including:

Hydrogen bonding: The presence of N-H and O-H groups in the ligand allows for the formation of hydrogen bonds, which can link individual complexes into one-, two-, or three-dimensional networks. mdpi.com

Halogen bonding: In cases where the ligand is modified to include halogen atoms, halogen bonding can serve as an additional directional force for self-assembly. nih.gov

Metallophilic interactions: In some cases, weak attractive interactions can occur between metal centers, further stabilizing the supramolecular structure. researchgate.net

These self-assembly processes can lead to the formation of a variety of fascinating structures, such as discrete molecular cages, one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. The properties of these supramolecular materials are often distinct from those of their individual components and can be tailored by modifying the structure of the ligand or the metal ion. For example, the formation of porous supramolecular frameworks can lead to materials with applications in gas storage or separation.

The study of supramolecular assembly involving metal-2-(Aminomethyl)-3-methylphenol complexes is an active area of research, with the potential to lead to the development of new functional materials with applications in areas such as catalysis, sensing, and molecular recognition.

Applications in Advanced Materials Science and Other Non Biological Fields

Utilization of 2-(Aminomethyl)-3-methylphenol as a Monomer or Precursor in Polymer Synthesis

This compound and its derivatives are significant intermediates in the synthesis of advanced polymers, particularly polybenzoxazines. Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical properties, and flame retardancy. conicet.gov.arnih.gov

The compound serves as a crucial precursor for creating 2-substituted 1,3-benzoxazine monomers. conicet.gov.arnih.gov A common synthetic route involves the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269). However, a more versatile approach utilizes 2-(aminomethyl)phenol (B125469) derivatives as stable intermediates. These intermediates can be synthesized via the HCl hydrolysis of readily available, typical benzoxazine (B1645224) monomers. conicet.gov.arnih.govresearchgate.net For instance, the hydrolysis of a phenol/aniline-based benzoxazine (PH-a) yields 2-((phenylamino)methyl)phenol (hPH-a), which can then be reacted with aldehydes like paraformaldehyde or benzaldehyde (B42025) to form new benzoxazine monomers with specific functionalities at the 2-position of the oxazine (B8389632) ring. conicet.gov.arnih.govresearchgate.net

The key advantages of using 2-(aminomethyl)phenol derivatives in this context include:

Molecular Design Flexibility : It allows for the introduction of various functional groups onto the oxazine ring, enriching the variety and properties of polymerizable benzoxazines. conicet.gov.ar

Improved Synthesis Routes : It provides a feasible pathway to synthesize novel benzoxazines from easily accessible starting materials, avoiding the limitations of traditional three-step methods that rely on less available ortho-aldehyde-substituted phenols. conicet.gov.arnih.gov

The resulting polymers, like poly(PH-a- conicet.gov.arba), exhibit good thermal properties, demonstrating the viability of this synthetic approach for creating high-performance materials. researchgate.net Beyond benzoxazines, the reactive functional groups of aminomethylphenols make them potential candidates for use as curing agents or stabilizers in other polymer systems, such as thermosetting resins and coatings.

Table 1: 2-(Aminomethyl)phenol Derivatives in Benzoxazine Synthesis

| Precursor Benzoxazine | Intermediate (2-Aminomethyl Phenolic Derivative) | Reactant | Resulting Monomer | Reference |

|---|---|---|---|---|

| PH-a (Phenol/aniline-based mono-oxazine) | hPH-a (2-((phenylamino)methyl)phenol) | Paraformaldehyde | Re-synthesized PH-a | conicet.gov.arnih.gov |

| BA-a (Bisphenol A/aniline-based bis-oxazine) | hBA-a (4,4'-(propane-2,2-diyl)bis(2-((phenylamino)methyl)phenol)) | Paraformaldehyde | Re-synthesized BA-a | conicet.gov.arnih.gov |

| PH-a (Phenol/aniline-based mono-oxazine) | hPH-a (2-((phenylamino)methyl)phenol) | Benzaldehyde | PH-a- conicet.gov.arba (2,3-diphenyl-3,4-dihydro-2H-benzo[e] Current time information in Bangalore, IN.researchgate.netoxazine) | conicet.gov.arresearchgate.net |

Integration into Functional Materials for Sensors or Adsorption (e.g., heavy metal adsorption)

The chelating ability of the aminomethyl and phenolic hydroxyl groups allows for the integration of this compound and related structures into functional materials designed for environmental remediation, specifically for the adsorption of heavy metal ions from aqueous solutions. researchgate.net

A notable example is the chemical modification of chitosan (B1678972), a biopolymer, with a complexing agent structurally similar to aminomethylphenols: 2[-bis-(pyridylmethyl)aminomethyl]-4-methyl-6-formylphenol (BPMAMF). researchgate.net This functionalized chitosan (CHS-BPMAMF) has demonstrated effectiveness in adsorbing various divalent metal ions. The adsorption process is dependent on the solution's pH, with maximum adsorption for different metals occurring at different pH values. researchgate.net The kinetics of this adsorption follow a pseudo-second-order model, indicating that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the metal ions. researchgate.net

The Langmuir isotherm model best describes the equilibrium data, suggesting monolayer adsorption onto a surface with a finite number of identical sites. researchgate.net The maximum adsorption capacities highlight the material's high affinity, particularly for copper ions.

Table 2: Heavy Metal Adsorption by a Functionalized Chitosan (CHS-BPMAMF)

| Metal Ion | Optimal pH for Adsorption | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Copper (Cu(II)) | 6.0 | 109.0 | researchgate.net |

| Cadmium (Cd(II)) | 2.0 | 38.5 | researchgate.net |

| Nickel (Ni(II)) | 3.0 | 9.6 | researchgate.net |

Role as a Stabilizer or Antioxidant in Industrial Processes

The phenolic hydroxyl group in this compound allows it to function as an effective antioxidant. Phenolic antioxidants act as free radical scavengers, interrupting the oxidative degradation processes that can deteriorate materials like plastics, lubricants, and fuels. chemimpex.comatamanchemicals.com This compound and its derivatives are valued for their ability to enhance the durability and lifespan of industrial products. chemimpex.com

In polymer formulations, it can be incorporated as a stabilizer to protect the material from degradation caused by heat and light during processing and end-use. chemimpex.com The presence of both the antioxidant phenolic group and a reactive amine group in one molecule can offer multifunctional stabilization. A related compound, 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol (B167131) (also known as IONOL 103), is widely used as an antioxidant and stabilizer in products such as jet fuel, lubricants, adhesives, and various polymers. atamanchemicals.com

Patents describe the use of aminomethyl phenols as part of stabilizer packages for lubricant compositions, where they work in synergy with other additives to protect hydrotreated oils from the damaging effects of heat and oxygen. epo.org For instance, a stabilizer mixture for lubricants might include a phenolic antioxidant, an N,N-disubstituted aminomethyl-1,2,4-triazole, and an aromatic amine antioxidant to achieve effective stabilization. epo.org

Precursor for Specialty Chemicals and Fine Chemical Synthesis

This compound is a versatile intermediate in the synthesis of a variety of specialty and fine chemicals. ontosight.ai Its bifunctional reactivity makes it a valuable starting material for producing more complex molecules.

A primary application in this area is in the production of dyes and pigments. chemimpex.com The compound serves as a key precursor, or "coupler," in the synthesis of azo dyes, which are a large and important class of colorants used extensively in the textile and printing industries. chemimpex.com The amino group can be diazotized and coupled with other aromatic compounds to create the characteristic azo (-N=N-) chromophore responsible for the vibrant colors of these dyes. Related secondary amines are also noted as important starting materials for dithiocarbamates and other dyes. mdpi.comresearchgate.net

The compound's structure allows for further functionalization, making it a useful building block in broader organic synthesis for creating a range of derivatives with specific properties for various industrial applications. ontosight.ai

Applications in Chemo-sensors and Optoelectronic Materials (non-biological sensing)

The structural framework of this compound is a valuable platform for designing chemosensors and optoelectronic materials. By incorporating this moiety into larger molecular systems, materials can be developed that exhibit changes in their optical properties (color or fluorescence) upon interacting with specific analytes, such as metal ions.

Derivatives of aminomethylphenol have been investigated for their potential in optoelectronics. For example, a study on 2-(Phenyl((4-vinylphenyl)amino)methyl)phenol derivatives using Density Functional Theory (DFT) calculations determined that such molecules have potential optoelectronic features, including nonlinear optical (NLO) properties, which are crucial for applications like organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net In materials science, derivatives have been explored for creating fluorescent materials that exhibit strong fluorescence under UV light when incorporated into polymer films, making them suitable for optoelectronic displays.

Furthermore, the chelating aminomethylphenol group can be integrated into fluorescent sensor molecules. While many examples use related structures, the principle remains applicable. For instance, quinoline-based chemosensors incorporating aminomethyl groups have been developed for the highly selective and sensitive detection of metal ions like Zn2+. nanobioletters.com These sensors often work via a "turn-on" fluorescence mechanism, where the binding of the target ion to the chelating site restricts intramolecular rotation or photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence intensity. nanobioletters.com

Structure Reactivity/property Relationships and Design Principles

Correlating Structural Features of 2-(Aminomethyl)-3-methylphenol and its Derivatives with Chemical Reactivity

The chemical reactivity of this compound is intrinsically linked to its distinct structural components: the phenolic ring, the hydroxyl (-OH) group, the aminomethyl (-CH₂NH₂) group, and the methyl (-CH₃) group. The interplay of these features dictates the compound's behavior in chemical reactions.

The phenol (B47542) moiety, consisting of a benzene (B151609) ring with a hydroxyl group, is the primary site for electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the molecule susceptible to reactions like halogenation, nitration, and sulfonation. smolecule.com The presence of the aminomethyl and methyl groups further influences the position of these substitutions.

The aminomethyl group (-CH₂NH₂) enhances solubility in polar solvents and, along with the phenolic hydroxyl group, allows for potential hydrogen bonding, which can influence its reactivity. ontosight.ai The amino group itself can act as a nucleophile, enabling it to participate in substitution reactions with electrophiles. smolecule.com

The reactivity of this compound and its derivatives can be categorized into several key reaction types:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones. Similarly, the amino group can be oxidized, potentially leading to the formation of various oxidized derivatives. smolecule.com Common oxidizing agents for such transformations include potassium permanganate.

Reduction: Reduction reactions can convert the compound into different aminomethyl derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions. Furthermore, in derivatives where other groups are present, such as a chlorine atom, nucleophilic substitution can occur.

Designing Novel Analogs based on Computational and Experimental Insights

The design of novel analogs of this compound leverages both computational and experimental methodologies to create molecules with desired properties. This process is central to fields like drug discovery and materials science, where fine-tuning molecular structure is key to enhancing function. ontosight.aimdpi.com

Computational Approaches: Computational tools, such as molecular docking and density functional theory (DFT), are instrumental in the rational design of new compounds. mdpi.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For instance, in the development of potential enzyme inhibitors, novel aminomethyl derivatives can be designed and then computationally "docked" into the active site of a target protein to assess their binding affinity and potential inhibitory activity before they are ever synthesized. nih.gov

DFT Studies: These calculations provide insights into molecular structures, HOMO-LUMO energy gaps, and electrostatic potentials. bohrium.com By understanding these electronic properties, chemists can predict how modifications to the parent structure will affect reactivity and stability. researchgate.net

Experimental Synthesis and Evaluation: Experimental work is essential to realize the computationally designed molecules and to verify their properties.

Synthesis: The synthesis of aminomethylphenol derivatives often involves reactions like the Mannich reaction, where a phenol is reacted with formaldehyde (B43269) and an amine. researchgate.netresearchgate.net Another common route is the reduction of a cyano group to an aminomethyl functionality. nih.gov The choice of synthetic pathway depends on the desired final structure and the available starting materials. google.commdpi.com

Structure-Activity Relationship (SAR) Studies: Once synthesized, the novel analogs are evaluated to establish a structure-activity relationship (SAR). This involves systematically modifying parts of the molecule and observing the effect on a specific property, such as biological activity. mdpi.com For example, SAR studies on aminomethyl-pyridine inhibitors revealed that the position of the aminomethyl group relative to the ring nitrogen was crucial for inhibitory activity. nih.gov

By integrating computational predictions with experimental feedback, researchers can iteratively refine molecular designs, accelerating the discovery of novel compounds with enhanced characteristics. nih.gov

Influence of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic properties of this compound and its derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron distribution within the molecule, thereby affecting its behavior in chemical reactions and its physical properties.